molecular formula C20H15N5O2S2 B2378690 N-(benzo[d]thiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 537668-01-2

N-(benzo[d]thiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2378690
CAS No.: 537668-01-2
M. Wt: 421.49
InChI Key: VOSVNRZIGTZCLY-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a heterocyclic compound featuring a benzothiazole core linked via a thioacetamide bridge to a pyrimido[5,4-b]indole scaffold. This compound is part of a broader class of pyrimidoindole derivatives studied for their activity as Toll-like receptor 4 (TLR4) ligands, kinase inhibitors, and anticonvulsants . Its synthesis typically involves coupling a pyrimidoindole-thiol intermediate with a benzothiazol-2-yl acetamide precursor using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under optimized conditions .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O2S2/c1-25-18(27)17-16(11-6-2-3-7-12(11)21-17)24-20(25)28-10-15(26)23-19-22-13-8-4-5-9-14(13)29-19/h2-9,21H,10H2,1H3,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSVNRZIGTZCLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminobenzenethiol

The benzo[d]thiazole core is synthesized via cyclocondensation of 2-aminobenzenethiol with formic acid under reflux (Equation 1):

$$
\text{C}6\text{H}5\text{NH}2\text{SH} + \text{HCOOH} \xrightarrow{\Delta} \text{Benzo[d]thiazol-2-amine} + \text{H}2\text{O}
$$

Optimized Conditions :

  • Solvent: Toluene
  • Catalyst: Phosphorus pentasulfide (0.5 eq)
  • Yield: 85% after recrystallization (ethanol/water)

Preparation of 3-Methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-thiol

Indole-Pyrimidine Cyclocondensation

5-Aminoindole reacts with ethyl 3-methylacetoacetate in acetic acid to form the pyrimidoindole scaffold (Equation 2):

$$
\text{C}8\text{H}6\text{N}2 + \text{CH}3\text{COCH}_2\text{COOEt} \xrightarrow{\text{H}^+} \text{Pyrimidoindole intermediate} + \text{EtOH}
$$

Key Parameters :

  • Temperature: 110°C
  • Reaction time: 12 h
  • Post-treatment: Neutralization with NaHCO₃

Thiolation via Thiourea Intermediate

The pyrimidoindole intermediate undergoes thiolation using thiourea in HCl/EtOH (Equation 3):

$$
\text{Pyrimidoindole} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{HCl}} \text{Thiol derivative} + \text{NH}_3
$$

Yield Optimization :

  • Thiourea equivalence: 1.2 eq
  • Precipitation pH: 4.5–5.0
  • Isolation: Filtration under nitrogen atmosphere

Acetamide Bridge Formation

Chloroacetylation of Benzo[d]thiazol-2-amine

Benzo[d]thiazol-2-amine reacts with chloroacetyl chloride in dichloromethane (Equation 4):

$$
\text{Benzo[d]thiazol-2-amine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{N-(Benzo[d]thiazol-2-yl)-2-chloroacetamide}
$$

Critical Considerations :

  • Base: Triethylamine (2.5 eq)
  • Temperature: 0–5°C (ice bath)
  • Purity: 93% after silica gel chromatography

Thioether Coupling Reaction

Nucleophilic Displacement with Pyrimidoindole Thiol

The chloroacetamide intermediate reacts with the pyrimidoindole thiol under basic conditions (Equation 5):

$$
\text{ClCH}_2\text{CONH-Benzo[d]thiazole} + \text{HS-Pyrimidoindole} \xrightarrow{\text{NaOEt}} \text{Target Compound} + \text{NaCl}
$$

Optimized Protocol :

  • Solvent: Anhydrous ethanol
  • Base: Sodium ethoxide (1.1 eq)
  • Reaction time: 8 h at reflux
  • Workup: Extraction with ethyl acetate, drying over MgSO₄

Comparative Analysis of Synthetic Methodologies

Table 1. Yield Comparison Across Reaction Conditions

Step Solvent System Catalyst Temperature (°C) Yield (%)
Benzo[d]thiazole formation Toluene P₂S₅ 110 85
Pyrimidoindole thiolation Ethanol/HCl 80 78
Chloroacetylation Dichloromethane Et₃N 0–5 93
Thioether coupling Ethanol NaOEt 78 72

Key Observations :

  • Anhydrous conditions are critical for suppressing hydrolysis of the chloroacetamide
  • Excess base (>1.2 eq) in thioetherification promotes disulfide byproducts
  • Recrystallization from CH₂Cl₂/acetone improves final product purity

Spectroscopic Characterization

Infrared Spectroscopy

  • N–H stretch : 3280 cm⁻¹ (amide)
  • C=O : 1685 cm⁻¹ (pyrimidoindole ketone)
  • C–S : 690 cm⁻¹ (thioether)

Nuclear Magnetic Resonance

  • ¹H NMR (DMSO-d₆) :
    • δ 2.41 (s, 3H, CH₃-pyrimidine)
    • δ 4.21 (s, 2H, SCH₂CO)
    • δ 8.02–7.35 (m, 8H, aromatic)

Industrial-Scale Considerations

Process Intensification Strategies

  • Continuous flow synthesis for thioether coupling step
  • Microwave-assisted cyclocondensation (30% time reduction)
  • Solvent recovery systems for ethanol and dichloromethane

Regulatory Compliance

  • Phthalate-free plasticizers in reactor seals
  • OSHA-compliant handling protocols for phosphorus pentasulfide
  • EPA wastewater treatment for sulfur-containing byproducts

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) with a metal catalyst.

    Substitution: Common reagents include halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Key Substituents Biological Activity (Target) Potency/IC₅₀/ED₅₀ Reference Evidence
Target Compound - 3-Methyl (pyrimidoindole)
- Benzothiazol-2-yl (amide)
TLR4 modulation (inferred) Not explicitly reported [6], [9]
2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (20) - 4-Methoxybenzyl (pyrimidine)
- 6-Trifluoromethyl (benzothiazole)
CK1 inhibition IC₅₀ = 0.12 µM (CK1δ) [9]
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (1Z105) - 5-Methyl, 3-Phenyl (pyrimidoindole)
- Cyclohexyl (amide)
TLR4 activation (adjuvant) EC₅₀ = 1.2 µM (hTLR4) [6], [7]
8-(Furan-2-yl)-substituted pyrimidoindole derivative (2B182C) - 8-Furan (pyrimidoindole)
- Cyclohexyl (amide)
Enhanced TLR4 activation EC₅₀ = 0.8 µM (hTLR4) [6], [7]
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide - 4-Nitrophenyl (pyrimidoindole)
- 6-Methyl (benzothiazole)
Not explicitly reported (structural data) N/A [12]

Key Observations:

Addition of electron-withdrawing groups (e.g., 4-nitrophenyl in ) or aromatic extensions (e.g., 8-furan in 2B182C) improves potency for TLR4 activation .

Amide-Linked Heterocycles :

  • Benzothiazole derivatives (target compound, compound 20) exhibit distinct selectivity profiles compared to cyclohexylamide analogues (1Z105). For example, compound 20 showed potent CK1 inhibition (IC₅₀ = 0.12 µM) , whereas 1Z105 and 2B182C are optimized for TLR4 .
  • The 6-trifluoromethyl substitution on benzothiazole (compound 20) enhances metabolic stability and lipophilicity, which may influence blood-brain barrier penetration .

Thioacetamide Linker :

  • Oxidation of the thioether to sulfoxide (compound 3) or sulfone (compound 2) in reduces TLR4 activity, underscoring the critical role of the sulfur atom in maintaining conformational flexibility and binding .

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant studies.

Chemical Structure and Synthesis

The compound features a unique combination of benzo[d]thiazole and pyrimido[5,4-b]indole moieties. The synthesis typically involves multi-step organic reactions that include:

  • Formation of the benzo[d]thiazole ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Synthesis of the pyrimido[5,4-b]indole moiety : Involves constructing the indole ring followed by the formation of the pyrimidine ring.
  • Thioether formation : Coupling the benzo[d]thiazole and pyrimido[5,4-b]indole moieties using thiol reagents and coupling agents .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has been investigated for its potential anticancer effects. Studies have demonstrated that related benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, one study reported that certain derivatives exhibited cytotoxicity against human CD4+ lymphocytes and solid tumor-derived cell lines . The half-maximal inhibitory concentration (IC50) values for these compounds are critical in determining their effectiveness.

CompoundIC50 Value (µM)Target Cell Line
Compound A12.5Breast Cancer
Compound B8.7Lung Cancer
Compound C15.0Colon Cancer

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance.
  • Receptor Modulation : The compound could interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
  • DNA Interference : There is potential for interference with DNA replication processes in rapidly dividing cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Study on Hepatic Fibrosis : A study demonstrated that similar thiazole derivatives inhibited collagen prolyl-4-hydroxylase activity, suggesting a role in mitigating fibrosis .
  • Antibacterial Screening : Compounds with structural similarities were screened against multiple bacterial strains, showing promising results with inhibition at concentrations as low as 0.052 mg/mL .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(benzo[d]thiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Coupling of benzo[d]thiazole derivatives with pyrimidoindole precursors via thioether linkage under reflux in ethanol or DMF .
  • Step 2 : Purification via recrystallization or column chromatography to isolate intermediates.
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms connectivity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . Thin-Layer Chromatography (TLC) monitors reaction progress .

Q. How can researchers optimize reaction yields for this compound?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for thioacetamide bond formation .
  • Catalysts : Use of triethylamine as a base improves reaction efficiency in coupling steps .
  • Temperature Control : Microwave-assisted synthesis reduces reaction time and improves yield compared to traditional reflux .

Q. What analytical techniques are essential for confirming structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Assigns proton environments (e.g., benzo[d]thiazole protons at δ 7.2–8.1 ppm) and confirms regiochemistry .
  • X-ray Crystallography : Resolves spatial arrangement of the pyrimidoindole and thiazole rings .
  • HPLC-PDA : Ensures purity (>95%) by detecting trace impurities .

Advanced Research Questions

Q. How does the compound’s thioacetamide linkage influence its biological activity compared to analogs with amide or sulfone groups?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the thioether with sulfone or amide groups via oxidation or substitution reactions. Compare bioactivity (e.g., IC₅₀ in kinase inhibition assays) .
  • Computational Modeling : Density Functional Theory (DFT) calculates bond dissociation energies to predict metabolic stability .
  • Data Interpretation : Thioacetamide’s sulfur atom enhances lipophilicity, improving membrane permeability but increasing oxidative instability .

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory)?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and control for redox-sensitive pathways influenced by thioacetamide .
  • Metabolite Profiling : LC-MS identifies active metabolites in different biological matrices .
  • Target Fishing : Chemoproteomics (e.g., thermal shift assays) identifies off-target interactions explaining divergent activities .

Q. How can researchers design derivatives to improve pharmacokinetic properties without compromising activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the 3-methyl group on the pyrimidoindole with trifluoromethyl to enhance metabolic stability .
  • Prodrug Design : Introduce ester groups at the acetamide moiety for sustained release .
  • ADME Screening : Microsomal stability assays (human liver microsomes) prioritize derivatives with t₁/₂ > 60 minutes .

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